H-Phe-Leu-NH2.HBr
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Overview
Description
The compound H-Phe-Leu-NH2.HBr is a chemical substance with the molecular formula C15H24BrN3O2 and a molecular weight of 358.27 g/mol Phe-Leu amide hydrobromide . This compound is a peptide derivative, specifically a dipeptide, consisting of phenylalanine and leucine residues, with an amide group at the C-terminus and a hydrobromide salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Phe-Leu-NH2.HBr typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable deprotecting agents.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and microwave-assisted SPPS are often employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: H-Phe-Leu-NH2.HBr can undergo oxidation reactions, particularly at the phenylalanine residue, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the amide bond, converting it to an amine.
Substitution: The bromide ion in the hydrobromide salt can be substituted with other anions through ion-exchange reactions.
Common Reagents and Conditions:
Oxidation: Reagents like or (m-CPBA) under mild conditions.
Reduction: Reagents such as (NaBH4) or (LiAlH4).
Substitution: Ion-exchange resins or solutions of other salts like (NaCl).
Major Products:
Oxidation: Hydroxylated phenylalanine derivatives.
Reduction: Amine derivatives of the peptide.
Substitution: Different salt forms of the peptide.
Scientific Research Applications
H-Phe-Leu-NH2.HBr has several applications in scientific research:
Mechanism of Action
The mechanism of action of H-Phe-Leu-NH2.HBr involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
- H-Phe-Trp-NH2.HCl
- H-Phe-Gly-NH2.HCl
- H-Gly-Leu-NH2.HCl
- H-Phe-Leu-Phe-4MβNA.TFA
- H-Leu-Ala-NH2.HCl
Comparison:
- H-Phe-Leu-NH2.HBr is unique due to its specific combination of phenylalanine and leucine residues, which confer distinct physicochemical properties and biological activities .
- Compared to H-Phe-Trp-NH2.HCl , this compound has different aromatic side chains, affecting its hydrophobicity and binding interactions .
- H-Phe-Gly-NH2.HCl has a simpler structure with glycine instead of leucine, leading to different conformational flexibility and reactivity .
- H-Gly-Leu-NH2.HCl lacks the aromatic ring of phenylalanine, resulting in different interaction profiles with molecular targets .
Properties
IUPAC Name |
2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanamide;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2.BrH/c1-10(2)8-13(14(17)19)18-15(20)12(16)9-11-6-4-3-5-7-11;/h3-7,10,12-13H,8-9,16H2,1-2H3,(H2,17,19)(H,18,20);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFSMRHQAGKROZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585251 |
Source
|
Record name | Phenylalanylleucinamide--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108321-16-0 |
Source
|
Record name | Phenylalanylleucinamide--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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